![molecular formula C6H10O2S B2603108 5-Methylsulfonylpent-1-yne CAS No. 1039433-05-0](/img/structure/B2603108.png)
5-Methylsulfonylpent-1-yne
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Description
Molecular Structure Analysis
The molecular structure of 5-Methylsulfonylpent-1-yne is represented by the formula C6H10O2S . The compound consists of six carbon atoms, ten hydrogen atoms, two oxygen atoms, and one sulfur atom . The exact structure and arrangement of these atoms can be determined through various analytical techniques such as spectroscopy .
Physical And Chemical Properties Analysis
5-Methylsulfonylpent-1-yne has a molecular weight of 146.21 g/mol . It has a computed XLogP3-AA value of 0.5, which is a measure of its lipophilicity . The compound has no hydrogen bond donors and two hydrogen bond acceptors . It has three rotatable bonds . The exact mass and monoisotopic mass of the compound are both 146.04015073 g/mol . The topological polar surface area is 42.5 Ų . The compound has a complexity of 199 .
Scientific Research Applications
- Application : Researchers have explored catalyst-free thiol–yne click polymerization, which can be carried out under mild conditions without external catalysts. By mixing aromatic diynes and dithiols in a specific ratio, soluble and regioregular functional poly(vinylene sulfide)s (P Ia – P Ie, P II, and P III) can be synthesized with high molecular weights and excellent yields .
- Application : Activated alkynes can react with native groups of biotargets without prefunctionalization. 5-Methylsulfonylpent-1-yne can serve as an activated alkyne in these metal-free click reactions, enabling bioconjugation at diverse levels .
Click Polymerization
Bioconjugation
properties
IUPAC Name |
5-methylsulfonylpent-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-4-5-6-9(2,7)8/h1H,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACDCVZZCVFSDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylsulfonylpent-1-yne |
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